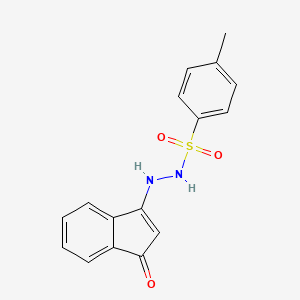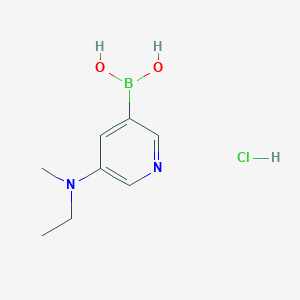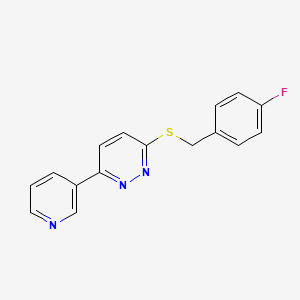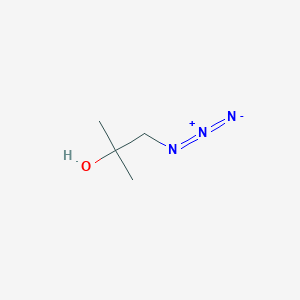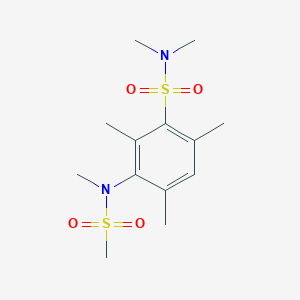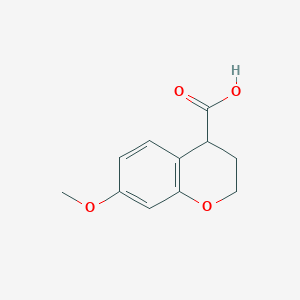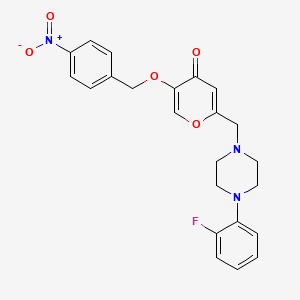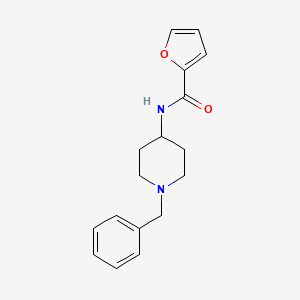
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a chemical compound with the empirical formula C17H20N2O2 and a molecular weight of 284.35 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” can be represented by the SMILES stringO=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 . The InChI key for this compound is TZTMHVURFIFRJS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a solid substance . Its empirical formula is C17H20N2O2 and its molecular weight is 284.35 .Aplicaciones Científicas De Investigación
PET Imaging of Microglia
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide, specifically [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is used for noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in various neuropsychiatric disorders like Alzheimer's and Parkinson's diseases. It's valuable for developing new therapeutics for neuroinflammation and monitoring neuroinflammatory effects of immunotherapies for peripheral malignancies (Horti et al., 2019).
Fluorescent Chemosensors
A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor exhibited turn-on fluorescence emission for Cd2+, enabling its use as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Synthesis and Reactivity
Several studies focus on the synthesis and reactivity of compounds related to furan-2-carboxamide. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions are explored, demonstrating the compound's versatility in chemical reactions (Aleksandrov & El’chaninov, 2017).
Acetylcholinesterase Inhibitors
N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed as potential acetylcholinesterase inhibitors, have been synthesized and characterized. Although they demonstrated moderate activity in vitro, they offer insights into the design of new therapeutic agents (Pashaei et al., 2021).
Antibacterial Activities
Naphthofuran derivatives, including N-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), have been studied for their antibacterial and antifungal activities. Such compounds are being explored for their potential use in medical applications due to their promising results against various bacteria (Nagarsha et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMHVURFIFRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

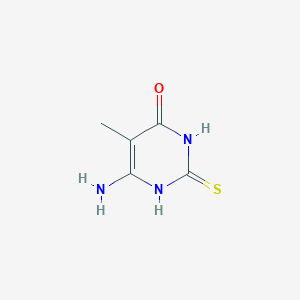
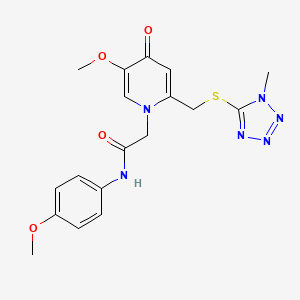
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)
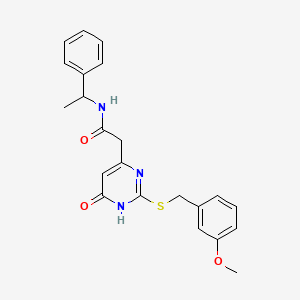
![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)
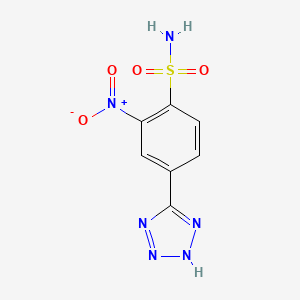
![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)
